molecular formula C15H21NO4S B7576366 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid

Katalognummer B7576366
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: QLRMQEXTGYLWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid, also known as EPPAA, is a compound that has been extensively studied for its potential use in scientific research. EPPAA is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects.

Wirkmechanismus

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid acts as a competitive inhibitor of DAT, binding to the transporter and preventing the uptake of dopamine. This mechanism of action is similar to that of other DAT inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on DAT, this compound has been shown to increase the release of dopamine in the brain. This could have implications for the treatment of conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid in lab experiments is that it is a highly specific inhibitor of DAT, with little to no effect on other neurotransmitter transporters. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of this compound is that it is relatively unstable and can degrade over time, which could affect the results of experiments.

Zukünftige Richtungen

There are several potential future directions for 2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid research. One area of interest is its potential as a therapeutic agent for Parkinson's disease. This compound has been shown to increase dopamine release in the brain, which could help to alleviate the symptoms of the disease. Another potential direction for research is the development of more stable analogs of this compound, which could improve its usefulness as a research tool. Additionally, this compound could be used in combination with other drugs to study the effects of multiple neurotransmitters on behavior and cognition.

Synthesemethoden

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-ethylbenzenesulfonyl chloride with piperidine, followed by the addition of sodium hydroxide and acetic acid. This method has been shown to produce high yields of this compound with good purity.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of the dopamine transporter (DAT) in the brain. This compound has been shown to inhibit the uptake of dopamine by DAT, which could be useful in studying the effects of dopamine on behavior and cognition.

Eigenschaften

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-12-6-8-14(9-7-12)21(19,20)16-10-4-3-5-13(16)11-15(17)18/h6-9,13H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRMQEXTGYLWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.